molecular formula C11H21N B13218611 3-tert-butyl-N-cyclopropylcyclobutan-1-amine

3-tert-butyl-N-cyclopropylcyclobutan-1-amine

Cat. No.: B13218611
M. Wt: 167.29 g/mol
InChI Key: GMMNJJCPCNALQM-UHFFFAOYSA-N
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Description

3-tert-butyl-N-cyclopropylcyclobutan-1-amine is an organic compound with the molecular formula C11H21N It is a cyclobutanamine derivative characterized by the presence of a tert-butyl group and a cyclopropyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-N-cyclopropylcyclobutan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with tert-butylamine and cyclopropylamine under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-N-cyclopropylcyclobutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

3-tert-butyl-N-cyclopropylcyclobutan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-tert-butyl-N-cyclopropylcyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate: Another compound with a tert-butyl group and a bicyclic structure.

    3-tert-butyl-N-cyclopropylcyclobutan-1-amine hydrochloride: A hydrochloride salt form of the compound.

Uniqueness

This compound is unique due to its specific combination of a cyclobutane ring with tert-butyl and cyclopropyl groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

3-tert-butyl-N-cyclopropylcyclobutan-1-amine

InChI

InChI=1S/C11H21N/c1-11(2,3)8-6-10(7-8)12-9-4-5-9/h8-10,12H,4-7H2,1-3H3

InChI Key

GMMNJJCPCNALQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC(C1)NC2CC2

Origin of Product

United States

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